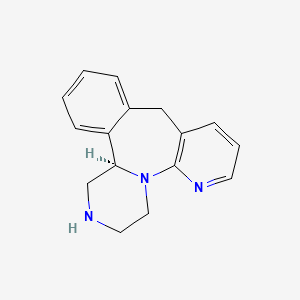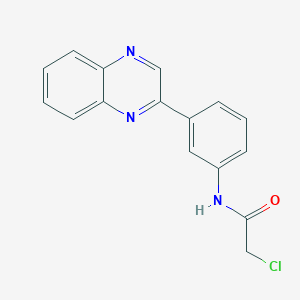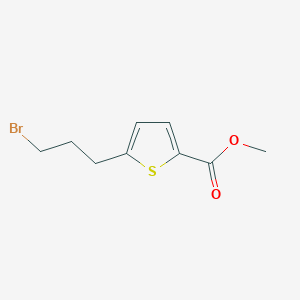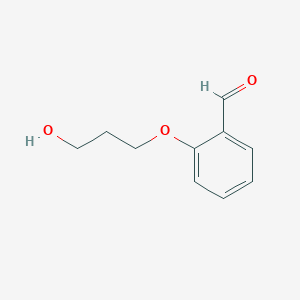![molecular formula C6H10N2O3 B8464481 Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- CAS No. 274264-57-2](/img/structure/B8464481.png)
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]-
Descripción general
Descripción
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is a heterocyclic compound featuring an oxazolidine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and biological research. The oxazolidine ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of 2-amino alcohols with acetic anhydride under mild conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and industrial chemistry.
Uniqueness
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is unique due to its specific ring structure and the presence of the acetamide group. This combination imparts distinct chemical properties, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
274264-57-2 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10)/t5-/m0/s1 |
Clave InChI |
RNJIQYVMKXWZBO-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)NC[C@H]1CNC(=O)O1 |
SMILES canónico |
CC(=O)NCC1CNC(=O)O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8464419.png)
![4-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8464425.png)






![1-Benzyl-3-[3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B8464485.png)


